molecular formula C22H19N3O5 B12780736 [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate CAS No. 176669-13-9

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate

Cat. No.: B12780736
CAS No.: 176669-13-9
M. Wt: 405.4 g/mol
InChI Key: JMZZXKLQQWGKQV-QFIPXVFZSA-N
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Description

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate is a complex organic compound with a unique pentacyclic structure This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of oxo groups allows for oxidation reactions, which can modify the compound’s structure and properties.

    Reduction: Reduction reactions can target specific functional groups, altering the compound’s reactivity.

    Substitution: The aminoacetate group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate has several scientific research applications:

Mechanism of Action

The mechanism by which [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde]
  • [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-ylmethyl propanoate]

Uniqueness

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate stands out due to its specific functional groups and structural configuration.

Properties

CAS No.

176669-13-9

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate

InChI

InChI=1S/C22H19N3O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11,23H2,1H3/t22-/m0/s1

InChI Key

JMZZXKLQQWGKQV-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CN

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CN

Origin of Product

United States

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